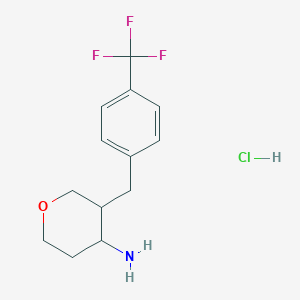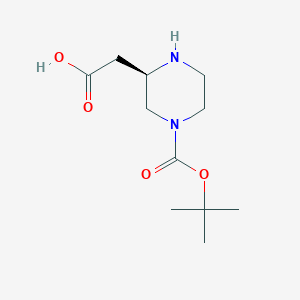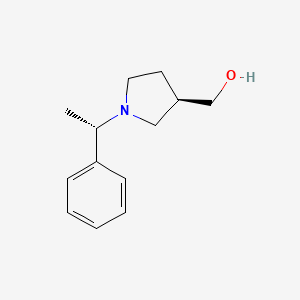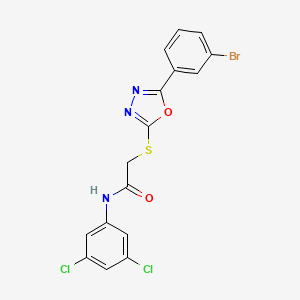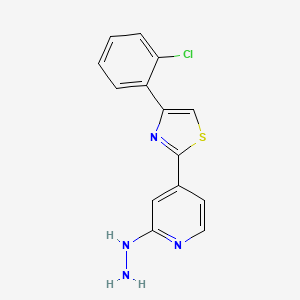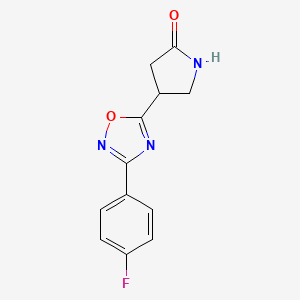
4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties . This compound features a pyrrolidin-2-one core, which is a five-membered lactam ring, and is substituted with a 4-fluorophenyl group and a 1,2,4-oxadiazole moiety. The presence of these functional groups contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines via a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process can be tuned by using specific oxidants and additives to achieve selective synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and oxadiazole groups enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A core structure found in many bioactive molecules with diverse biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features and biological properties.
Prolinol: A derivative of pyrrolidine with significant biological activity.
Uniqueness
4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its lipophilicity and membrane permeability, while the 1,2,4-oxadiazole moiety contributes to its stability and reactivity .
Properties
Molecular Formula |
C12H10FN3O2 |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10FN3O2/c13-9-3-1-7(2-4-9)11-15-12(18-16-11)8-5-10(17)14-6-8/h1-4,8H,5-6H2,(H,14,17) |
InChI Key |
VRDBCYQACXHIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one](/img/structure/B11776324.png)
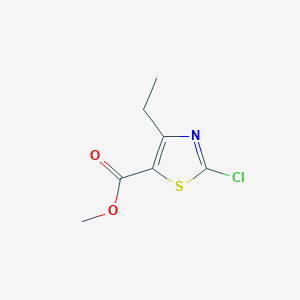
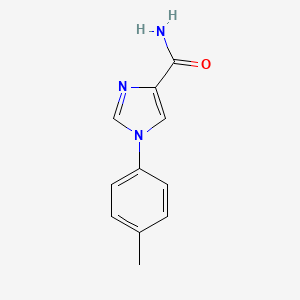
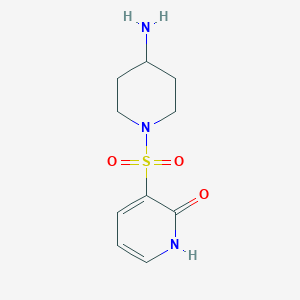
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)
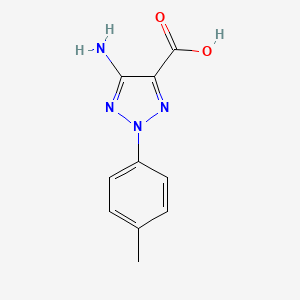
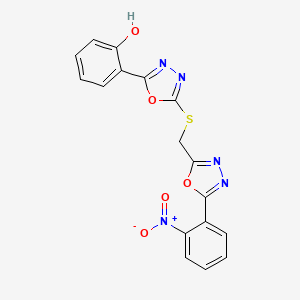
![(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776357.png)
